![molecular formula C12H7ClF3N3 B1422353 2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile CAS No. 1280520-89-9](/img/structure/B1422353.png)
2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile
Descripción general
Descripción
The compound “2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile” is a type of pyrazole derivative . Pyrazole derivatives are known to play an important role in agro-bioactive substances and have received extensive attention from scientists .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of trifluoromethyl-containing compounds involves an oxidation/reduction process . Another method involves the reaction of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H NMR, 13C NMR, and HRMS . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The chemical reactions of trifluoromethyl-containing compounds involve many recently tested catalytic trifluoromethylation reactions . The C–F bond activation of trifluoromethyl-containing compounds is a challenging task in organic synthesis .Physical And Chemical Properties Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The properties of TFMKs have been discussed in-depth in various studies .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Pyrazole derivatives have been identified as potent anti-inflammatory agents. Specifically, analogs such as 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole have shown significant COX-2 inhibitory action, which is a key target in the treatment of inflammation . The structure of our compound suggests it may serve a similar function, potentially acting as a selective COX-2 inhibitor with strong anti-inflammatory effects.
Anticancer Research
The pyrazole nucleus is often found in compounds with anticancer activity. The presence of the trifluoromethyl group and the chlorophenyl ring in the compound could contribute to its potential as a chemotherapeutic agent. Research into similar structures has indicated that pyrazole derivatives can be effective in targeting various cancer cell lines, making them valuable for cancer research .
Antidepressant Properties
Compounds containing the pyrazole scaffold, like the one , have been associated with antidepressant properties. This is due to their ability to interact with various neurotransmitter systems within the brain. The structural complexity of the compound allows for multiple points of interaction, which could be harnessed for the development of new antidepressant drugs .
Antimicrobial Activity
Pyrazole derivatives are also known for their antimicrobial properties. The compound’s specific substituents could be structured to target bacterial cell walls or interfere with vital bacterial enzymes, providing a pathway for the development of new antibiotics or antiseptics .
Agricultural Chemicals
In the agricultural sector, pyrazole derivatives have been used as the basis for developing novel pesticides and herbicides. The compound’s molecular framework could be modified to disrupt the life cycle of pests or inhibit the growth of weeds, contributing to increased crop yields and food security .
Enzyme Inhibition
The pyrazole core is frequently utilized in the design of enzyme inhibitors. Given the specific substituents of “2-[1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]acetonitrile”, it could be tailored to inhibit enzymes that are crucial in disease pathways, offering potential therapeutic applications in various diseases .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N3/c13-9-2-1-3-10(6-9)19-11(12(14,15)16)8(4-5-17)7-18-19/h1-3,6-7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJAFRHAAKLXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167267 | |
| Record name | 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1280520-89-9 | |
| Record name | 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280520-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




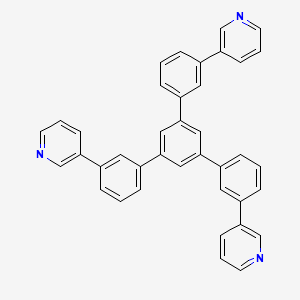
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1422277.png)
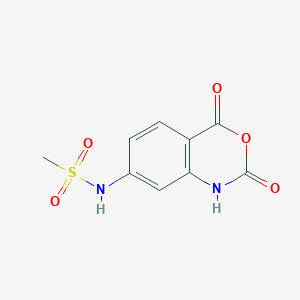
![{3-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1422279.png)
![6-ethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1422280.png)
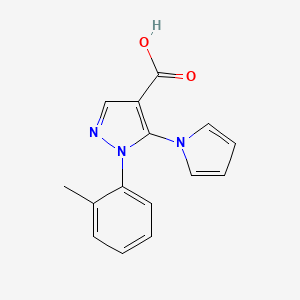
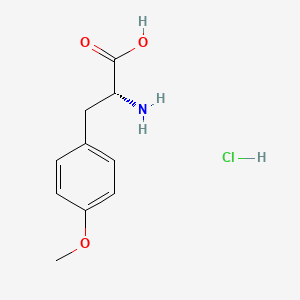
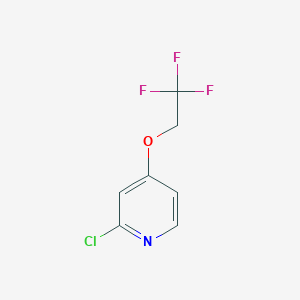


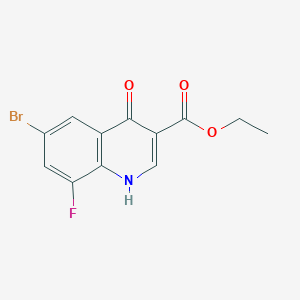
![(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1422291.png)
